6-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
6-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid is an organic compound with the molecular formula C14H10FNO4 It is a derivative of nicotinic acid, featuring a fluoro and methoxycarbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methoxycarbonylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 6-(4-Fluoro-3-carboxyphenyl)nicotinic acid.
Reduction: Products may include 6-(4-Fluoro-3-hydroxyphenyl)nicotinic acid.
Substitution: Products depend on the nucleophile used, such as 6-(4-Methoxy-3-methoxycarbonylphenyl)nicotinic acid.
Scientific Research Applications
6-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, including catalysis and polymer production.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can enhance its binding affinity to certain receptors or enzymes, leading to desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid: Similar in structure but with a picolinic acid backbone.
4-Fluoro-3-methoxycarbonylbenzoic acid: Lacks the nicotinic acid moiety but shares the fluoro and methoxycarbonyl groups.
Nicotinic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
6-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid is unique due to the combination of the fluoro and methoxycarbonyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(4-fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-6-8(2-4-11(10)15)12-5-3-9(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKBBZJBABMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688150 |
Source
|
Record name | 6-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-58-1 |
Source
|
Record name | 6-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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